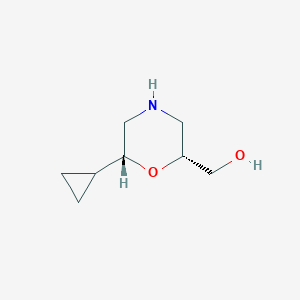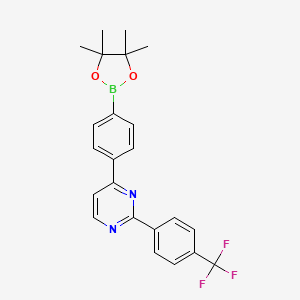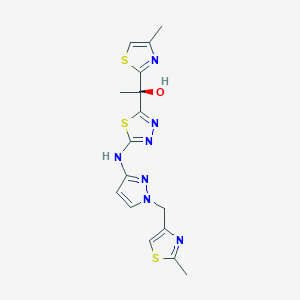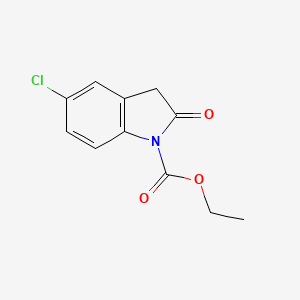
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a morpholine ring, which is further connected to a methanol group. The specific stereochemistry of the compound, indicated by the (2R,6R) configuration, plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting diethanolamine with an appropriate cyclizing agent under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction. This step requires the use of cyclopropyl halides and a suitable base to facilitate the substitution.
Attachment of the Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the GABAergic and glutamatergic pathways, which play a crucial role in its therapeutic effects. The cyclopropyl group enhances its binding affinity to target receptors, leading to altered neuronal signaling and potential therapeutic benefits.
類似化合物との比較
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol can be compared with other similar compounds such as:
Rel-((2R,6R)-6-methylmorpholin-2-yl)methanol: This compound has a methyl group instead of a cyclopropyl group, which affects its chemical reactivity and biological activity.
Rel-((2R,6S)-6-methylmorpholin-2-yl)methanol: The difference in stereochemistry (2R,6S) results in distinct chemical and biological properties.
Rel-((2R,6R)-6-ethylmorpholin-2-yl)methanol:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, enhancing its interaction with biological targets and expanding its range of applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
[(2R,6R)-6-cyclopropylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-3-9-4-8(11-7)6-1-2-6/h6-10H,1-5H2/t7-,8+/m1/s1 |
InChIキー |
NNBLIBYKHJPMHB-SFYZADRCSA-N |
異性体SMILES |
C1CC1[C@@H]2CNC[C@@H](O2)CO |
正規SMILES |
C1CC1C2CNCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butoxycarbonyl)-5-methoxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13343230.png)




![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)


![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)

![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)

![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)

